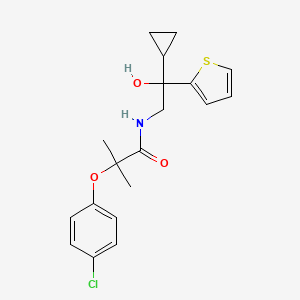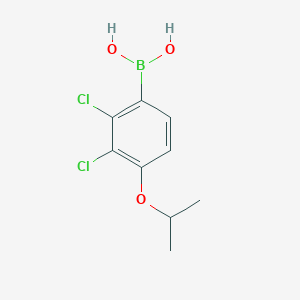![molecular formula C21H15BrF2N2O3S B2606827 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 893790-34-6](/img/structure/B2606827.png)
4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H15BrF2N2O3S and its molecular weight is 493.32. The purity is usually 95%.
BenchChem offers high-quality 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Ring Contraction and Synthesis of Derivatives
Ring contraction processes have enabled the synthesis of 4H-benzo[b][1,4]thiazine 1,1-dioxides from dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides, involving carbon-sulfur bond formation. This approach utilizes readily available commercial components, leading to pharmacologically relevant benzothiazine 1,1-dioxides with wide-ranging applications in biological, medicinal, and industrial fields (Fülöpová et al., 2015).
Antimicrobial and Antioxidant Activities
New benzimidazole derivatives, including those with thiadiazole rings, have been synthesized and studied for their α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These compounds show promising ABTS scavenging activities and notable DPPH scavenging activity, highlighting their potential in various pharmacological applications (Menteşe et al., 2015).
Photodynamic Therapy Applications
New zinc phthalocyanine derivatives containing thiadiazole and Schiff base groups have been synthesized, characterized, and studied for their photophysical and photochemical properties. These derivatives exhibit high singlet oxygen quantum yields, making them highly potent as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin et al., 2020).
Anticancer Activities
Compounds based on benzothiadiazinyl hydrazinecarboxamide and anilino[1,2,4]triazolo[1,5-b][1,2,4]thiadiazine 5,5-dione scaffolds have been synthesized and tested for their anticancer activities against various cancer cell lines. Some of these compounds have shown promising inhibitory activity, with specific compounds being highly active and potentially operating through tubulin polymerization inhibition (Kamal et al., 2011).
PI3Kδ Inhibition
A series of novel 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives have been synthesized as potent PI3Kδ inhibitors. These derivatives exhibit decreased inhibitory potency compared to their quinazolinone counterparts but maintain high selectivity over other PI3K isoforms. Their specificity and cell proliferation inhibitory effects make them significant in therapeutic contexts (Gong et al., 2019).
Propriétés
IUPAC Name |
4-[(4-bromo-2-fluorophenyl)methyl]-2-(3-fluoro-4-methylphenyl)-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15BrF2N2O3S/c1-13-6-9-16(11-17(13)23)26-21(27)25(12-14-7-8-15(22)10-18(14)24)19-4-2-3-5-20(19)30(26,28)29/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWDFAGEJJBQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=C(C=C(C=C4)Br)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15BrF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-bromo-2-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Tert-butyl-2-[1-[(1-methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2606755.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-3,4,5-trimethoxybenzamide](/img/structure/B2606756.png)

![2-(4-chlorophenoxy)-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2606758.png)
![1-(pyridin-2-ylmethyl)-4-((pyridin-2-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2606760.png)


![3-amino-N-(4-butylphenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2606764.png)

![N-(5-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2606767.png)